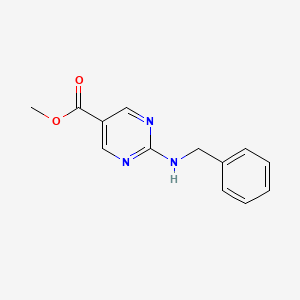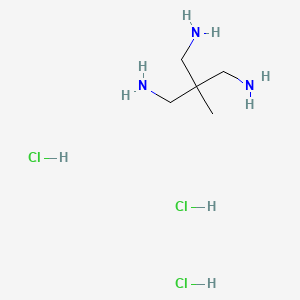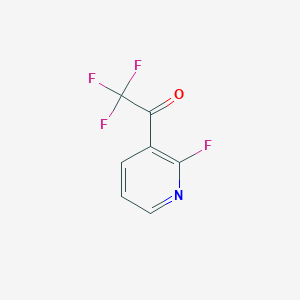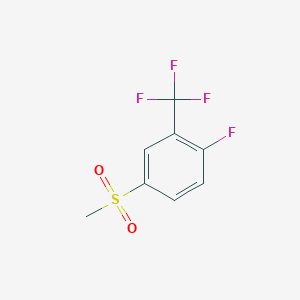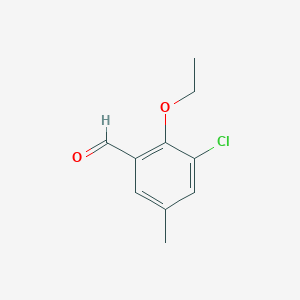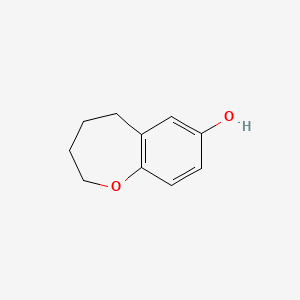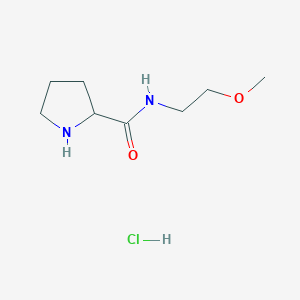
N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, density, refractive index, and other physical properties. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other substances, are also studied.Applications De Recherche Scientifique
Enantioselective Synthesis Applications : This compound has been used in the enantioselective synthesis of complex molecules. For example, it was utilized in the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating its utility in producing stereochemically complex structures (Calvez, Chiaroni, & Langlois, 1998).
Biotransformation in Organic Synthesis : The compound has been applied in biotransformations, specifically in the hydrolysis of pyrrolidine-2,5-dicarboxamides. This process, catalyzed by an amidase from Rhodococcus erythropolis, highlights the potential of this compound in organic synthesis, particularly in the preparation of aza-nucleoside analogues and druglike compounds (Chen et al., 2012).
Synthesis and Antimicrobial Activity : This compound has been investigated for its role in the synthesis of novel antimicrobial agents. For instance, its derivatives demonstrated significant activity against various bacterial and fungal strains, comparing favorably with standard drugs (Zhuravel et al., 2005).
Preparation of Radiopharmaceuticals : It has been utilized in the synthesis of radiopharmaceuticals, such as the preparation of (S)-123I-IBZM, a precursor for a dopamine receptor imaging agent. This highlights its potential in medical diagnostics and research (Bobeldijk et al., 1990).
Drug Development and Molecular Design : The compound has also found applications in drug development. For example, its role in the discovery of new antiarrhythmic agents and inhibitors for kinase superfamily shows its versatility in medicinal chemistry (Hankovszky et al., 1986); (Schroeder et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, its potential health effects, its flammability or reactivity hazards, and the precautions that should be taken when handling it.
Orientations Futures
This involves predicting or suggesting future research directions, such as potential applications of the compound, further reactions it could undergo, or further properties that could be studied.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-5-10-8(11)7-3-2-4-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWKGBWLJFKWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



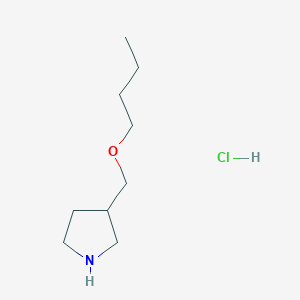
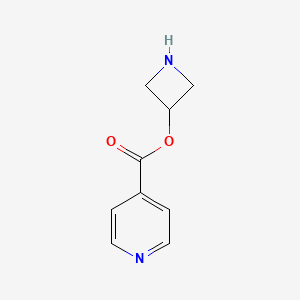
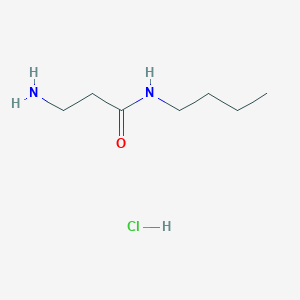

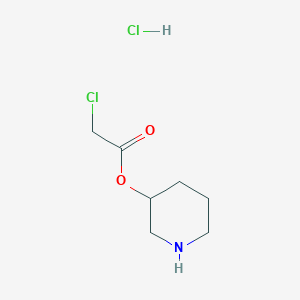
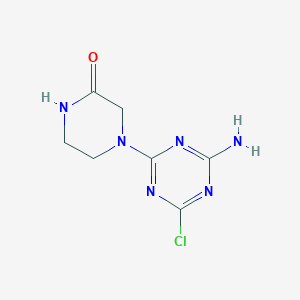
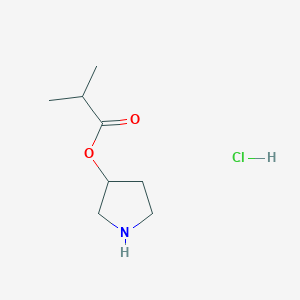
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
